molecular formula C7H12N4O B3330927 4-Amino-5-propyl-1H-pyrazole-3-carboxamide CAS No. 76424-56-1

4-Amino-5-propyl-1H-pyrazole-3-carboxamide

Cat. No. B3330927
CAS RN: 76424-56-1
M. Wt: 168.2 g/mol
InChI Key: ZYUBHFQBCBGCTP-UHFFFAOYSA-N
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Description

4-Amino-5-propyl-1H-pyrazole-3-carboxamide is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-propyl-1H-pyrazole-3-carboxamide is characterized by a pyrazole ring substituted with an amino group at the 4th position and a propyl group at the 5th position . The InChI code for this compound is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .


Physical And Chemical Properties Analysis

4-Amino-5-propyl-1H-pyrazole-3-carboxamide is a white to yellow powder or crystals . It has a molecular weight of 218.69 . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Antitumor and Cytotoxic Activities

  • Synthesis and Antitumor Activity : Pyrazole derivatives, closely related to 4-Amino-5-propyl-1H-pyrazole-3-carboxamide, have been synthesized and evaluated for their antitumor activities. These compounds showed potential in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).
  • Cytotoxicity Studies : Another study focused on synthesizing 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives to assess their cytotoxic activity, particularly against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Chemical Synthesis and Functionalization

  • Functionalization Reactions : Pyrazole carboxamide derivatives, including those similar to 4-Amino-5-propyl-1H-pyrazole-3-carboxamide, have been studied for their functionalization reactions, demonstrating potential in synthetic chemistry (Yıldırım et al., 2005).
  • Synthesis Techniques : Innovative synthesis routes for pyrazole carboxamides, including methods relevant to 4-Amino-5-propyl-1H-pyrazole-3-carboxamide, have been developed to enhance versatility and yield in chemical synthesis (Bobko et al., 2012).

Biological and Environmental Applications

  • Insecticidal Activity : Some derivatives of pyrazole-5-carboxamide have been synthesized and exhibited promising insecticidal activity against lepidopterous pests, indicating potential applications in agriculture (Ni Jue-ping, 2011).
  • Environmental Sensing : A study utilized 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, structurally similar to 4-Amino-5-propyl-1H-pyrazole-3-carboxamide, for the synthesis of a Cr3+ ion-selective electrode. This demonstrates its application in environmental monitoring and detection of chromium ions in biological and environmental samples (Zamani et al., 2009).

Antibacterial Activity

  • Antibacterial Evaluation : N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to 4-Amino-5-propyl-1H-pyrazole-3-carboxamide, have shown promising results in antibacterial evaluations. These compounds exhibited significant activity against various pathogenic bacterial strains, suggesting their potential as antimicrobial agents (Pitucha et al., 2011).

Safety and Hazards

The safety information for 4-Amino-5-propyl-1H-pyrazole-3-carboxamide indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

4-amino-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-4-5(8)6(7(9)12)11-10-4/h2-3,8H2,1H3,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUBHFQBCBGCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-propyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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